N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396597
InChI: InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C13H17Cl3N2O3
Molecular Weight: 355.6 g/mol

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16396597

Molecular Formula: C13H17Cl3N2O3

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide -

Specification

Molecular Formula C13H17Cl3N2O3
Molecular Weight 355.6 g/mol
IUPAC Name N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19)
Standard InChI Key TYAZNWJSSGODDW-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Introduction

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that holds significant potential in medicinal chemistry. Its structure includes a furan ring and a morpholine moiety, both known for their biological activity. This compound is classified as an amide, characterized by its unique halogenated ethyl group.

Synthesis

The synthesis of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable chlorinated ethyl derivative followed by coupling with furan-2-carboxylic acid or its derivatives.

Potential Applications

This compound is expected to have applications in several scientific fields due to its structural features. The presence of a furan ring and a morpholine moiety suggests potential biological activity, which could be explored in pharmaceutical research.

Chemical Reactions

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can participate in various chemical reactions due to the presence of reactive functional groups. These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator